molecular formula C9H9Cl2N3 B12737380 1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride CAS No. 91857-47-5

1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride

Cat. No.: B12737380
CAS No.: 91857-47-5
M. Wt: 230.09 g/mol
InChI Key: NCZJHCLTSJOWAD-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 2-chlorophenyl group at the 3-position and an amine group at the 4-position, along with a hydrochloride salt form. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, under aqueous conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other substituents using appropriate reagents and conditions. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. For example, pyrazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Pyrazol-4-amine, 3-(2-chlorophenyl)-, monohydrochloride can be compared with other similar compounds, such as:

    1H-Pyrazole-4-carboxamide: This compound has a carboxamide group at the 4-position instead of an amine group.

    3-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of an amine group.

    1H-Pyrazole-4-carbonitrile: This compound has a carbonitrile group at the 4-position instead of an amine group. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt form, which may influence its solubility, stability, and biological activity.

Properties

CAS No.

91857-47-5

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5-(2-chlorophenyl)-1H-pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9;/h1-5H,11H2,(H,12,13);1H

InChI Key

NCZJHCLTSJOWAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)N)Cl.Cl

Origin of Product

United States

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